5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide
Description
5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide is a hybrid heterocyclic compound combining a thienoquinoline core with a 1,3,4-oxadiazole ring bearing a hydrosulfide (-SH) functional group. The hydrosulfide group may enhance redox activity or biological interactions, as seen in related oxadiazole derivatives .
Properties
IUPAC Name |
5-thieno[2,3-b]quinolin-2-yl-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3OS2/c18-13-16-15-11(17-13)10-6-8-5-7-3-1-2-4-9(7)14-12(8)19-10/h1-6H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRRYBKRCYVNIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NNC(=S)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target the pi3kα, which is an attractive target for pik3ca mutated malignant tumors.
Mode of Action
It’s likely that it interacts with its target in a manner similar to other quinoline derivatives, which are known to exhibit a wide array of biological properties.
Biochemical Pathways
Given the potential target of pi3kα, it’s likely that it affects pathways related to cell growth and survival.
Pharmacokinetics
Similar compounds have been synthesized and characterized using various techniques, which could provide insights into the potential pharmacokinetic properties of this compound.
Biological Activity
5-Thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazol-2-ylhydrosulfide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C21H15N3OS2
- Molecular Weight : 389.49 g/mol
- CAS Number : 692737-19-2
- Boiling Point : 619.7 ± 65.0 °C (predicted)
- Density : 1.42 ± 0.1 g/cm³ (predicted)
- pKa : 2.38 ± 0.40 (predicted) .
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring through condensation reactions involving thienoquinoline derivatives and various sulfanyl compounds. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing environmental impact .
Anticancer Activity
Research indicates that derivatives of oxadiazole, including this compound, exhibit promising anticancer properties. For example:
- A study demonstrated that similar quinoline derivatives showed substantial antitumor activity against various cancer cell lines such as HepG2 and MCF-7 .
- Compounds with oxadiazole moieties have been reported to inhibit telomerase activity, which is crucial for cancer cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies have shown that oxadiazole derivatives possess significant activity against Mycobacterium tuberculosis, with some compounds demonstrating inhibition percentages exceeding 90% at certain concentrations .
| Compound | Inhibition (%) | Concentration (µg/mL) |
|---|---|---|
| Compound 2a | 92% | 250 |
| Compound 2b | 96% | 250 |
| Compound 3a | MIC = 0.5 | - |
Anti-tubercular Activity
Recent investigations into the anti-tubercular efficacy of oxadiazole derivatives indicate their potential as effective agents against drug-resistant strains of M. tuberculosis. For instance:
- The compound exhibited a minimum inhibitory concentration (MIC) as low as 0.045 µg/mL for certain derivatives against non-replicating Mtb strains .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in determining its biological activity:
- Oxadiazole Ring : The presence of the oxadiazole ring is essential for the pharmacological effects observed.
- Thienyl Group : The thienyl moiety enhances lipophilicity, potentially improving cell membrane permeability.
- Hydrosulfide Functionality : This group may contribute to reactive oxygen species generation, implicated in anticancer mechanisms .
Case Studies
Several studies have highlighted the biological activity of compounds related to this class:
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
Key structural analogs include oxadiazole-substituted thienoquinolines with varying substituents. These differences influence molecular weight, solubility, and reactivity:
Table 1. Structural Comparison of Thienoquinoline-Oxadiazole Derivatives
- Substituent Effects : The 3-methylphenyl group (C20H13N3OS) increases molecular weight and lipophilicity compared to the cyclopropyl analog (C16H11N3OS). Hydrosulfide substitution may improve solubility in polar solvents or binding to biological targets .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC and adjust stoichiometry based on intermediates.
- Purify via column chromatography using gradients of ethyl acetate/hexane.
What analytical techniques are critical for confirming the structural integrity of this compound?
Basic Question
Answer:
Essential Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone connectivity and substituent placement. For example, coupling constants (e.g., J = 8.1 Hz in thienoquinoline derivatives) help assign stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages (e.g., ±0.3% tolerance) .
- X-ray Crystallography : Resolve absolute configuration, as shown in studies of analogous heterocycles with hydrogen-bonded dimers .
How do stereochemical variations impact the biological activity of thienoquinoline-oxadiazole hybrids?
Advanced Question
Answer:
Stereochemistry significantly affects bioactivity. For example:
- Enantiomer-specific effects : Racemic mixtures of similar compounds showed divergent MIC values against Staphylococcus aureus (12.54 μg/mL for one enantiomer vs. 25.09 μg/mL for the other) .
- ECD and TD-DFT analysis : Compare experimental electronic circular dichroism (ECD) spectra with time-dependent density functional theory (TD-DFT) calculations to assign configurations (e.g., (80R,90R) vs. (80S,90S)) .
Table 1 : Activity comparison of enantiomers
| Enantiomer | MIC (μg/mL) against S. aureus |
|---|---|
| (80R,90R) | 12.54 |
| (80S,90S) | 25.09 |
What strategies are used to resolve contradictions in biological activity data across studies?
Advanced Question
Answer:
Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., nitro vs. fluoro groups) with activity trends .
- Orthogonal assays : Validate amyloid inhibition (e.g., Thioflavin T assay) with cytotoxicity profiling (e.g., MTT assay) .
How can computational methods predict the binding mechanisms of this compound with biological targets?
Advanced Question
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with amyloid-beta fibrils or bacterial enzymes .
- TD-DFT simulations : Predict electronic transitions and correlate with experimental ECD for stereochemical assignments .
- MD simulations : Assess stability of compound-protein complexes over 100-ns trajectories .
What in vitro models are appropriate for evaluating amyloid-beta inhibition?
Advanced Question
Answer:
- Thioflavin T (ThT) assay : Quantify fibril formation inhibition (e.g., 87% reduction at pH 7) .
- Cell-based models : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity and amyloid-induced apoptosis .
How to optimize green chemistry parameters in the synthesis of this compound?
Advanced Question
Answer:
- Solvent selection : Replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) .
- Catalyst-free conditions : Utilize microwave irradiation to accelerate cyclization without metal catalysts .
- Waste metrics : Calculate E-factors (kg waste/kg product) to benchmark sustainability .
How do substituent modifications influence antimicrobial efficacy?
Advanced Question
Answer:
Substituents alter lipophilicity and target binding. For example:
- Electron-withdrawing groups (NO₂, Cl) : Enhance activity against gram-positive bacteria (MIC = 21.97 μg/mL) .
- Alkyl chains (propyl) : Reduce potency due to steric hindrance .
Table 2 : Substituent effects on MIC values
| Substituent | MIC (μg/mL) against E. faecalis |
|---|---|
| NO₂ | 21.97 |
| Propyl | >50 |
What crystallographic techniques elucidate supramolecular interactions in this compound?
Advanced Question
Answer:
- Single-crystal X-ray diffraction : Resolve hydrogen-bonding patterns (e.g., O–H···N and C–H···N interactions) .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking in thienoquinoline cores) .
How to validate bioactivity findings through orthogonal assays?
Advanced Question
Answer:
- Antimicrobial + enzyme inhibition : Pair MIC assays with β-lactamase inhibition studies .
- Dual amyloid assays : Combine ThT fluorescence with TEM imaging of fibril morphology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
